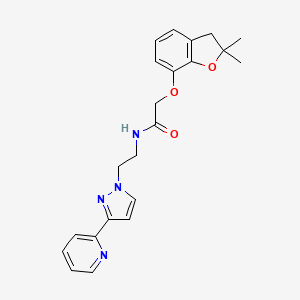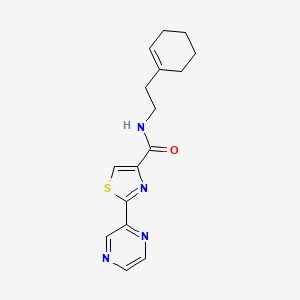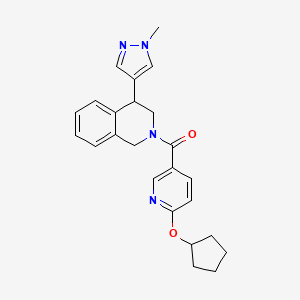![molecular formula C15H22N6O2 B2869936 3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923486-19-5](/img/structure/B2869936.png)
3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C15H22N6O2 and its molecular weight is 318.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
The complex nature of 3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione, along with its derivatives, allows for diverse research applications, primarily focusing on its synthesis, structural modifications, and potential biological activities. These compounds belong to a broad class of heterocyclic compounds with significant implications in medicinal chemistry and material science.
Heterocyclic Chemistry and Synthesis : Research on triazinopurine derivatives has led to the development of novel synthetic routes that expand the diversity of heterocyclic compounds. For example, studies on the cycloaddition reactions to synthesize dihydro[1,2,4]triazino[3,4-f]purine derivatives highlight innovative approaches to constructing complex heterocycles, which are pivotal in drug discovery and development (Simo, Rybár, & Alföldi, 2000).
Biological Activity Investigations : The structural complexity of triazinopurine compounds provides a fertile ground for exploring their biological activities. Some derivatives have been evaluated for their anticancer, anti-HIV, and antimicrobial properties. For instance, specific triazino and triazolopurine derivatives exhibited considerable activity against certain cancer cell lines and moderate anti-HIV activity, underscoring their potential as therapeutic agents (Ashour et al., 2012).
Material Science Applications : Beyond biomedical research, the unique structural features of triazinopurines enable their application in material science, particularly in the development of novel polymers and nanocomposites. For example, research into mesoporous polyurethane-nitrogen-doped carbon dot nanocomposites demonstrates the utility of triazinopurine derivatives in creating sensitive fluorescent sensors for metal ions, highlighting their versatility in sensor technology (Nanbedeh & Faghihi, 2021).
Molecular Docking and Drug Design : The purine scaffold, a core component of triazinopurines, is instrumental in drug design, especially for targeting various enzymes and receptors. Computational and experimental studies on purine derivatives have elucidated their potential in inhibiting Mycobacterium tuberculosis, showcasing their applicability in addressing global health challenges like tuberculosis (Konduri et al., 2020).
properties
IUPAC Name |
3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-8(2)6-7-20-13(22)11-12(19(5)15(20)23)16-14-18-17-9(3)10(4)21(11)14/h8,10H,6-7H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEQKNWIOKUQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B2869854.png)
![N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2869856.png)

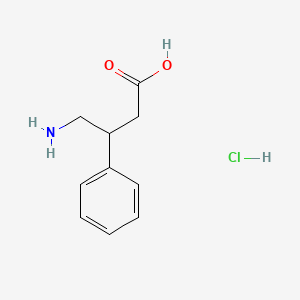
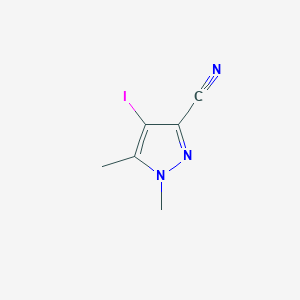
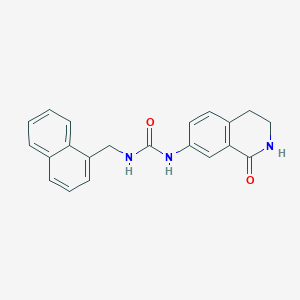
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)
![Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2869868.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2869869.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)
